(R)-(4-benzylmorpholin-2-yl)methanol
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Overview
Description
®-(4-Benzylmorpholin-2-yl)methanol is a chiral compound with the molecular formula C12H17NO2. It is characterized by the presence of a morpholine ring substituted with a benzyl group and a hydroxymethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-(4-Benzylmorpholin-2-yl)methanol typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable alkylating agent.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl chloride or benzyl bromide.
Hydroxymethylation: The final step involves the hydroxymethylation of the morpholine ring, which can be achieved using formaldehyde under basic conditions.
Industrial Production Methods: In an industrial setting, the production of ®-(4-Benzylmorpholin-2-yl)methanol may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .
Types of Reactions:
Oxidation: ®-(4-Benzylmorpholin-2-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the hydroxymethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products:
Oxidation Products: Aldehydes and ketones.
Reduction Products: Various alcohols and amines.
Substitution Products: Substituted morpholine derivatives.
Scientific Research Applications
®-(4-Benzylmorpholin-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ®-(4-Benzylmorpholin-2-yl)methanol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- ®-4-Benzyl-2-(hydroxymethyl)morpholine
- ®-4-Benzyl-2-morpholinylmethanol
Comparison: ®-(4-Benzylmorpholin-2-yl)methanol is unique due to its specific stereochemistry and the presence of both a benzyl group and a hydroxymethyl group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
[(2R)-4-benzylmorpholin-2-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c14-10-12-9-13(6-7-15-12)8-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2/t12-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQNIKIMRIXHNFF-GFCCVEGCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=CC=CC=C2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H](CN1CC2=CC=CC=C2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20353045 |
Source
|
Record name | (R)-(4-benzylmorpholin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20353045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
943442-96-4 |
Source
|
Record name | (R)-(4-benzylmorpholin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20353045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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